Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate
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Overview
Description
Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate is a novel compound that has garnered attention in the field of pharmaceuticals due to its potential therapeutic properties This compound is characterized by its unique structure, which includes an azetidine ring, a cyclopropylsulfonyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate typically involves a multi-step process. One common method includes the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with a cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and peptidomimetics.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group and azetidine ring play crucial roles in binding to these targets, modulating their activity, and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate can be compared to other azetidine derivatives and compounds with similar functional groups:
Azetidine-2-carboxylic acid: Another azetidine derivative used in the synthesis of peptides and peptidomimetics.
Cyclopropylsulfonyl azetidine: A compound with similar structural features but different reactivity and applications.
Ethyl 2-azetidinone: A simpler azetidine derivative used in various synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
ethyl 2-[(1-cyclopropylsulfonylazetidine-3-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S/c1-2-18-10(14)5-12-11(15)8-6-13(7-8)19(16,17)9-3-4-9/h8-9H,2-7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJDUFZJGMEYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CN(C1)S(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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